![molecular formula C8H7N3 B096474 N'-Cyanobenzenecarboximidamide CAS No. 17513-09-6](/img/structure/B96474.png)
N'-Cyanobenzenecarboximidamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Cyanobenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5C(=NH)NH2+BrCN→C6H5C(=NH)CN+HBr
Another method involves the direct cyanoacetylation of benzenecarboximidamide using cyanoacetic acid or its esters under acidic or basic conditions. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of N’-Cyanobenzenecarboximidamide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N’-Cyanobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenecarboximidamide oxide.
Reduction: Reduction of the cyano group can yield benzenecarboximidamide.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Benzenecarboximidamide oxide.
Reduction: Benzenecarboximidamide.
Substitution: Various substituted benzenecarboximidamides depending on the substituent introduced.
Scientific Research Applications
N’-Cyanobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Cyanobenzenecarboximidamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
N’-Cyanobenzenecarboximidamide can be compared with other similar compounds such as benzenecarboximidamide and its derivatives. The presence of the cyano group imparts unique properties, such as increased reactivity and the ability to form additional interactions with biological targets. This makes it distinct from other benzenecarboximidamide derivatives.
Similar Compounds
- Benzenecarboximidamide
- N’-Methylbenzenecarboximidamide
- N’-Ethylbenzenecarboximidamide
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
N'-Cyanobenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a cyanobenzene core with a carboximidamide functional group. Its structure can be represented as follows:
This compound's unique structural attributes contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in several cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 8.2 |
A549 (Lung Cancer) | 6.5 |
The mechanism underlying its anticancer effects appears to involve the modulation of apoptotic pathways and cell cycle arrest, particularly at the G2/M phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of certain proteases, which are crucial for various cellular processes, including apoptosis and proliferation.
- Receptor Modulation : It may influence signaling pathways by binding to receptors involved in cell survival and growth.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzene Ring : Starting from benzonitrile, the introduction of a carboximidamide group can be achieved through nucleophilic substitution.
- Introduction of the Cyanide Group : This can be performed via a reaction with sodium cyanide under controlled conditions.
Case Study 1: Antimicrobial Efficacy
In a recent clinical study, this compound was tested against multi-drug resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load in infected tissues when administered in vivo, highlighting its potential as an alternative treatment for resistant infections.
Case Study 2: Cancer Therapeutics
Another study focused on the compound's effects on tumor growth in xenograft models. Administration of this compound resulted in a marked decrease in tumor size compared to control groups, suggesting that it may be effective in vivo for cancer therapy .
Properties
IUPAC Name |
N'-cyanobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWFJQWVHWGHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297065 | |
Record name | N'-Cyanobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170486-29-8, 17513-09-6 | |
Record name | [C(Z)]-N′-Cyanobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MLS000737740 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Cyanobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.